molecular formula C19H15N3O6 B7636161 [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7636161
M. Wt: 381.3 g/mol
InChI Key: OMSAANMKXPVTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as MOPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the inhibition of various molecular targets, including the JAK/STAT pathway, NF-kB pathway, and PI3K/Akt/mTOR pathway. This compound has also been shown to induce apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, reduction of pro-inflammatory cytokine production, and neuroprotective effects. This compound has also been shown to have antioxidant properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its specificity towards certain molecular targets, which allows for targeted inhibition and reduced off-target effects. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

For [2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate research include exploring its potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research into the development of more soluble forms of this compound may improve its utility in lab experiments.

Synthesis Methods

[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with phthalic anhydride. The final product is obtained through the reaction of the intermediate with 2-methoxycarbonylaniline.

Scientific Research Applications

[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

[2-(2-methoxycarbonylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c1-27-18(25)13-8-4-5-9-14(13)20-15(23)10-28-19(26)16-11-6-2-3-7-12(11)17(24)22-21-16/h2-9H,10H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSAANMKXPVTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.